5-Chloro-2,3-diiodopyridine
Overview
Description
5-Chloro-2,3-diiodopyridine is a chemical compound with the empirical formula C5H2ClI2N. It has a molecular weight of 365.34 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Clc1cnc(I)c(I)c1 . The InChI key for this compound is KHLVOIBFCQEXOO-UHFFFAOYSA-N .Scientific Research Applications
Palladium-catalysed Aminocarbonylation of Diiodopyridines
5-Chloro-2,3-diiodopyridine, along with other diiodopyridines, has been used in palladium-catalysed aminocarbonylation reactions. These reactions are essential in synthesizing products with carboxamide and ketocarboxamide functionalities. Interestingly, when ortho-diiodo compounds were used as substrates, imides were also formed. By modifying reaction conditions, a variety of products were synthesized in yields of synthetic interest (Takács et al., 2017).
Structural Manifolds from Halopyridines
Research indicates that derivatives of halopyridines, including this compound, can be used to create a variety of structural manifolds. These compounds are intermediates in manufacturing industrial pesticides and can be converted into various pyridine derivatives through reactions with lithium diisopropylamide and carbon dioxide or iodine (Schlosser & Bobbio, 2002).
Synthesis of Anticancer Agents
In the field of medicinal chemistry, this compound and its derivatives have been utilized in the synthesis of potential anticancer agents. These include the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured cells and on the survival of mice bearing certain types of leukemia (Temple et al., 1983).
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 5-chloro-2,3-diiodopyridine, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .
Mode of Action
Halogenated pyridines are generally known to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions . The presence of iodine atoms makes this compound particularly reactive, as these atoms can be readily substituted with other groups in the presence of a suitable catalyst .
Biochemical Pathways
Halogenated pyridines are often used as building blocks in the synthesis of various bioactive compounds, suggesting that they may indirectly influence numerous biochemical pathways through the final products they help create .
Pharmacokinetics
As a small, halogenated molecule, it is reasonable to hypothesize that it might be well-absorbed and distributed throughout the body, but this would depend on many factors, including its chemical stability and the presence of suitable transport proteins .
Result of Action
As a halogenated pyridine, it is likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of cellular effects depending on the specific compounds it helps create .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors . These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions under which the compound is stored and used .
Properties
IUPAC Name |
5-chloro-2,3-diiodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVOIBFCQEXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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